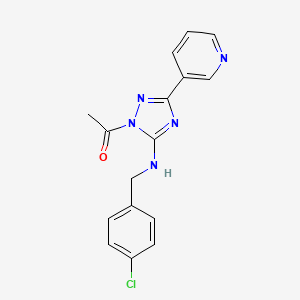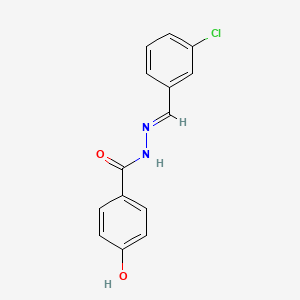![molecular formula C16H23N7 B5570071 N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)
N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Triazine derivatives, including N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, are significant in various fields such as medicine, agriculture, and electronics due to their versatile properties and applications. They are known for their potential in the development of novel compounds with enhanced performance and functionality.
Synthesis Analysis
The synthesis of related triazine derivatives involves one-pot, multi-component reactions under controlled conditions, such as microwave irradiation, to facilitate the reaction process and enhance product yields. Techniques like neat conditions microwave irradiation have been employed for efficient synthesis, highlighting the green chemistry approach by minimizing solvent use and simplifying purification processes (Sadek et al., 2023).
Molecular Structure Analysis
Molecular structure characterization of triazine derivatives is achieved through techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods confirm the structural integrity and composition of synthesized compounds, providing insights into their molecular conformations and stability. For instance, intramolecular C—H⋯N hydrogen-bonding interactions have been observed, stabilizing the molecular conformation (Xiaolin Pan & F. Jian, 2009).
Chemical Reactions and Properties
Triazine derivatives engage in various chemical reactions, leading to the formation of novel compounds with potential antimicrobial and antifungal activities. The reactivity of these compounds is influenced by their molecular structure, enabling targeted synthesis of derivatives with desired properties. Some derivatives have demonstrated significant antimicrobial activities, indicating their potential in pharmaceutical applications (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, density, and thermal stability, are critical for their applications in various domains. Characterization studies using IR, NMR spectroscopy, and thermogravimetric analysis provide valuable information about these properties, enabling the selection of compounds for specific applications based on their physical characteristics (Asundaria et al., 2010).
Chemical Properties Analysis
Triazine derivatives exhibit a range of chemical properties, including the ability to form stable complexes and engage in various bonding interactions. These properties are pivotal for their functionality in creating materials with specific chemical behaviors, such as enhanced antimicrobial activity or improved stability under different conditions. Detailed chemical properties analysis is essential for developing new applications and understanding the mechanisms underlying their performance (Patel et al., 2012).
Scientific Research Applications
Synthesis and Antimicrobial Activities
- N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, as part of the 1,2,4-triazole derivatives family, shows promise in antimicrobial activities. Novel derivatives were synthesized, showing good to moderate activities against various microorganisms (Bektaş et al., 2010).
Antagonistic Properties in Parkinson's Disease Models
- Piperazine derivatives of this compound have been demonstrated as potent and selective adenosine A2a receptor antagonists. These properties have been shown to be effective in rodent models of Parkinson's disease, indicating potential therapeutic applications (Vu et al., 2004).
Applications in Nanofiltration and Water Treatment
- The compound has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes have shown improved water flux and are effective in the treatment of dye solutions, enhancing surface hydrophilicity without compromising dye rejection (Liu et al., 2012).
Soluble Epoxide Hydrolase Inhibition
- It's part of a chemical class that includes 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified from high-throughput screening. The triazine heterocycle is crucial for potency and selectivity, highlighting potential for further biomedical research (Thalji et al., 2013).
Green Synthesis and Self-Association Studies
- The compound is involved in green synthesis methods and self-association studies of 2,4-diamino-1,3,5-triazines, which are prepared under environmentally friendly conditions. These studies contribute to our understanding of the chemical's properties and potential applications in various fields (Díaz‐Ortiz et al., 2004).
Antibacterial Activity Research
- Research on 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones, which incorporate elements of the compound , has shown strong in vitro antibacterial activity against various pathogenic bacteria, indicating potential for developing new antibiotics (Phillips et al., 2009).
Polyamide Synthesis with Phenyl-1,3,5-Triazine Moieties
- The compound contributes to the synthesis of novel thermally stable and organosoluble aromatic polyamides containing phenyl-1,3,5-triazine moieties, demonstrating applications in materials science due to their excellent thermal stability and solubility (Yu et al., 2012).
properties
IUPAC Name |
2-N-(4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-3-5-13(6-4-12)18-16-20-14(19-15(17)21-16)11-23-9-7-22(2)8-10-23/h3-6H,7-11H2,1-2H3,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLXFQILQESSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)

![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)


![(1S*,5R*)-6-[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5570063.png)
![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)


![N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5570103.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)
![1-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5570115.png)